1-Cyclopentyl-4-(hydroxymethyl)pyrrolidin-2-one
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Overview
Description
1-Cyclopentyl-4-(hydroxymethyl)pyrrolidin-2-one is a compound belonging to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by a cyclopentyl group attached to the nitrogen atom and a hydroxymethyl group at the fourth position of the pyrrolidinone ring. Pyrrolidinones are known for their versatile reactivity and are commonly found in both natural products and synthetic compounds with potent biological activities .
Preparation Methods
The synthesis of 1-Cyclopentyl-4-(hydroxymethyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve the use of specific oxidants and additives to achieve selective synthesis .
Chemical Reactions Analysis
1-Cyclopentyl-4-(hydroxymethyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidinone ring.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
1-Cyclopentyl-4-(hydroxymethyl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile synthon in organic synthesis due to its rich reactivity.
Industry: The compound is used in the production of drugs, dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-Cyclopentyl-4-(hydroxymethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A basic pyrrolidinone structure without the cyclopentyl and hydroxymethyl groups.
N-methylpyrrolidin-2-one: A derivative with a methyl group attached to the nitrogen atom.
Pyrrolidin-2,5-diones: Compounds with additional functional groups at the second and fifth positions of the pyrrolidinone ring
Biological Activity
1-Cyclopentyl-4-(hydroxymethyl)pyrrolidin-2-one is a cyclic compound that exhibits significant biological activity, making it a candidate for further pharmacological studies. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a pyrrolidinone ring with a cyclopentyl group and a hydroxymethyl substituent. Its molecular formula is C10H15NO with a molecular weight of approximately 155.23 g/mol. The unique combination of substituents enhances its potential as a therapeutic agent compared to its analogs.
Biological Activity
Research indicates that compounds with similar structures to this compound may exhibit various biological activities, including:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacteria and fungi.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for cancer therapy.
- Neuroprotective Effects : Its structural similarity to known neuroprotective agents suggests potential utility in treating neurodegenerative diseases.
The biological activity of this compound is thought to involve interactions with specific molecular targets, such as receptors and enzymes. These interactions may modulate metabolic pathways and influence viral replication processes.
Interaction Studies
Preliminary interaction studies have highlighted the compound's binding affinities with various biological targets. For instance, it may affect pathways related to kinase activity, which are crucial in cancer progression and metabolic disorders.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Pyrrolidine | Simple nitrogen-containing ring | Widely used in medicinal chemistry |
Pyrrolidin-2-one | Similar cyclic structure | Exhibits various biological activities |
N-Methylpyrrolidone | Methyl group instead of cyclopentyl | Known as a solvent with industrial uses |
1-Cyclopentylpyrrolidine | Lacks the hydroxymethyl group | Potentially similar biological activity |
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound:
- Anticancer Research : A study demonstrated that derivatives of pyrrolidinone compounds could inhibit tumor growth in vitro by inducing cell cycle arrest and apoptosis (source: ).
- Neuroprotective Effects : Research indicated that similar compounds could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative disease treatment (source: ).
- Antimicrobial Properties : Investigations into its antimicrobial activity revealed effective inhibition against several pathogenic strains, highlighting its potential as an alternative therapeutic agent (source: ).
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-cyclopentyl-4-(hydroxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H17NO2/c12-7-8-5-10(13)11(6-8)9-3-1-2-4-9/h8-9,12H,1-7H2 |
InChI Key |
VXTFDSXIUJNDQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)CO |
Origin of Product |
United States |
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